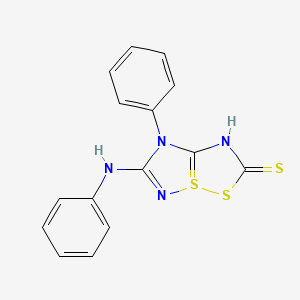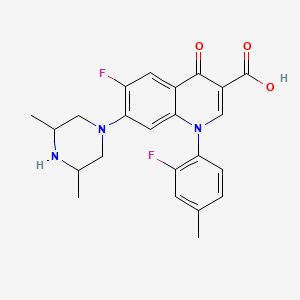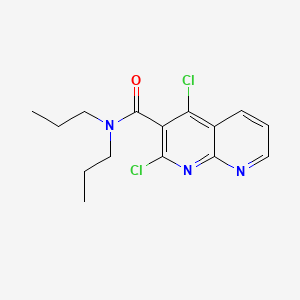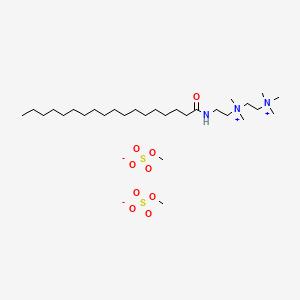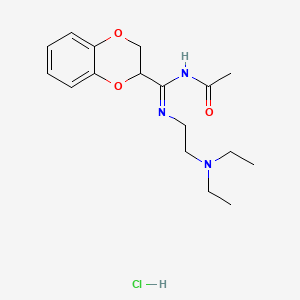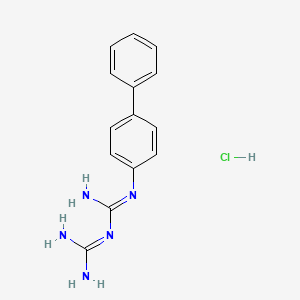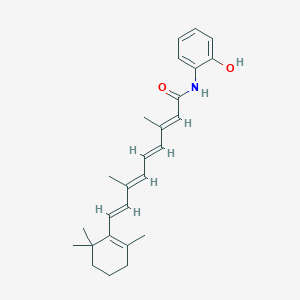
Potassium sodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium sodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes azo groups and sulfonate functionalities, making it a valuable substance in dye chemistry and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methylphenylamine to form the corresponding diazonium salt.
Coupling Reaction: This diazonium salt is then coupled with 4-hydroxy-3-naphthalenesulfonic acid to form the azo dye intermediate.
Carbonyldiimide Formation: The intermediate undergoes a reaction with carbonyldiimidazole to introduce the carbonyldiimino group.
Final Coupling: The final product is obtained by coupling the resulting compound with another molecule of 4-hydroxy-3-naphthalenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors to carry out the diazotization and coupling reactions.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Potassium sodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium dithionite and zinc dust are typical reducing agents.
Reaction Conditions: These reactions are usually carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and other reduced forms of the original compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium sodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Mecanismo De Acción
The mechanism of action of potassium sodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Formation of Complexes: It can form complexes with metal ions, affecting their reactivity and availability.
Pathway Modulation: The compound can modulate biochemical pathways by interacting with enzymes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate): Similar in structure but differs in the cationic components.
Potassium sodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate): Contains a methoxy group instead of a methyl group
Uniqueness
Potassium sodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methylphenyl)azo)naphthalene-2-sulphonate) is unique due to its specific combination of azo and sulfonate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics and reactivity .
Propiedades
Número CAS |
83221-62-9 |
|---|---|
Fórmula molecular |
C35H26KN6NaO9S2 |
Peso molecular |
800.8 g/mol |
Nombre IUPAC |
potassium;sodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O9S2.K.Na/c1-19-7-3-5-9-27(19)38-40-31-29(51(45,46)47)17-21-15-23(11-13-25(21)33(31)42)36-35(44)37-24-12-14-26-22(16-24)18-30(52(48,49)50)32(34(26)43)41-39-28-10-6-4-8-20(28)2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
Clave InChI |
FARINDJQGKYRBZ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



